

Application Note: Quantification of Zeranol in Biological Matrices using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Zeranol

Cat. No.: B1682423

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Abstract

Zeranol is a non-steroidal estrogenic growth promoter used in livestock. Due to potential health risks associated with its residues in food products, sensitive and reliable analytical methods for its quantification are crucial.^{[1][2]} This application note details a robust liquid chromatography-mass spectrometry (LC-MS/MS) protocol for the quantification of **Zeranol** and its related metabolites in various biological matrices, including animal-derived foods like meat, liver, milk, and eggs, as well as urine.^{[1][3][4]} The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection.

Introduction

Zeranol, a synthetic derivative of the mycotoxin zearalenone, is employed as an anabolic agent in the livestock industry to enhance weight gain. Its estrogenic activity raises concerns about potential adverse health effects in humans, such as endocrine disruption and an increased risk of certain cancers. Consequently, regulatory bodies in many countries, including the European Union and China, have banned its use in food-producing animals. This has necessitated the development of highly sensitive analytical methods to monitor for **Zeranol** residues in food products and ensure compliance with regulations. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural confirmation.

Experimental Protocol

This protocol provides a general framework for the quantification of **Zeranol**. Specific parameters may require optimization based on the matrix and instrumentation.

- **Zeranol** analytical standard
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Sodium hydroxide (NaOH)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
- β -glucuronidase/arylsulfatase (for urine samples)

A critical step for accurate quantification is the efficient extraction of **Zeranol** from the sample matrix and removal of interfering substances.

2.2.1. Tissue Samples (e.g., Muscle, Liver)

- Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction of the pellet with another 10 mL of acetonitrile.
- Combine the supernatants and evaporate to dryness at 50 °C under a gentle stream of nitrogen.

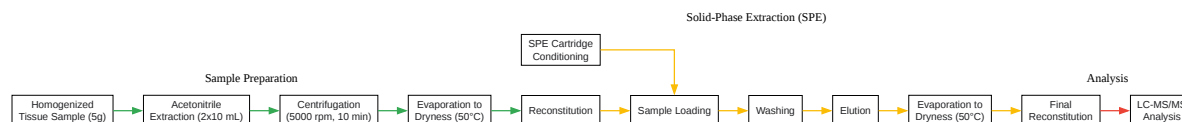
- Proceed to Solid-Phase Extraction (SPE) clean-up.

2.2.2. Urine Samples

- For analysis of conjugated and unconjugated forms, an enzymatic deconjugation step is required.
- To a known volume of urine, add β -glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions.
- Proceed with liquid-liquid extraction or directly to SPE clean-up.

2.2.3. Solid-Phase Extraction (SPE) Clean-up

- Condition an SPE cartridge (e.g., MCX) with 2 mL of methanol followed by 2 mL of water.
- Reconstitute the dried extract from the tissue preparation in a suitable buffer (e.g., 3.0 mL of 0.1 M NaOH, with pH adjusted to 11.0) and load it onto the conditioned SPE cartridge.
- Wash the cartridge to remove interfering compounds.
- Elute the analytes with 3 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness under nitrogen at 50 °C.
- Reconstitute the residue in 1.0 mL of 20% acetonitrile in water, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



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Caption: Experimental workflow for **Zeranol** quantification.

2.3.1. Liquid Chromatography

- HPLC System: Thermo Scientific Surveyor HPLC system or equivalent.
- Column: Hypersil GOLD 150 mm x 2.1 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 250 µL/min.
- Injection Volume: 10 µL.
- Gradient:

Time (min)	%A	%B
0.0	70	30
5.0	70	30
8.0	10	90
12.0	10	90
12.1	70	30
14.0	70	30

Table 1: Gradient Elution Program.

2.3.2. Mass Spectrometry

- Mass Spectrometer: Thermo Scientific TSQ Quantum triple quadrupole mass spectrometer or equivalent.
- Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
- Spray Voltage: 3500 V.
- Sheath Gas Pressure (N2): 40 units.
- Auxiliary Gas Pressure (N2): 8 units.
- Capillary Temperature: 350 °C.
- Collision Gas: Argon.
- Collision Gas Pressure: 1.5 mTorr.
- Scan Mode: Selected Reaction Monitoring (SRM). For confirmatory purposes, at least two transitions should be monitored for each analyte.

SRM Transitions for **Zeranol** and Related Compounds:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Zeranol (α -zearalanol)	321	277	303
Taleranol (β -zearalanol)	323	279	305
Zearalanone	319	275	205
Zearalenone	317	175	131
α -zearalenol	319	275	161
β -zearalenol	319	275	161

Table 2: Example
SRM transitions.
Optimal transitions
should be determined
empirically.

Quantitative Data Summary

The performance of the LC-MS/MS method for **Zeranol** quantification is summarized below. These values are compiled from various studies and may differ based on the specific matrix and experimental conditions.

Parameter	Matrix	Value	Reference
Recovery	Animal-derived foods	65% - 115%	
Urine	76.2% - 116.3%		
Liver	61% - 90%		
Bovine Muscle	79.6% - 110.7%		
Limit of Detection (LOD)	Urine	0.04 - 0.18 µg/L (CCα)	
Bovine Muscle	0.5 ng/g		
Feed	< 1.5 µg/kg		
Limit of Quantification (LOQ)	Urine	0.07 - 0.31 µg/L (CCβ)	
Liver	1 µg/kg		
Bovine Muscle	1.0 ng/g		
Feed	< 5.0 µg/kg		
Linearity (Correlation Coefficient)	Urine	> 0.99	
Feed	> 0.99		

Table 3: Summary of Quantitative Performance Data.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **Zeranol** and its metabolites in various biological matrices. The protocol, involving a straightforward sample preparation with SPE clean-up and a rapid LC-MS/MS analysis, is suitable for high-throughput screening and confirmatory analysis in food safety and regulatory monitoring programs. The method demonstrates excellent recovery, low limits of

detection and quantification, and good linearity, meeting the performance criteria required by international regulatory bodies.

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